Chrome Yellow D

描述

Historical Trajectories and Chronology of Pigment Emergence and Application

The story of Chrome Yellow is intrinsically linked to the discovery of the element chromium and the subsequent synthesis of lead chromate (B82759).

Early Discoveries and Initial Synthesis of Lead Chromate (PbCrO₄)

The journey of Chrome Yellow began with the discovery of chromium. In the late 1790s, the French chemist Nicolas Louis Vauquelin identified this new element from a Siberian mineral called crocoite, a natural form of lead chromate. classicalart.orgwebexhibits.org Vauquelin's research into chromium compounds revealed that he could produce both bright yellow and rich orange versions of lead chromate, which he proposed as potential pigments. webexhibits.org The synthesis of lead chromate, the primary component of Chrome Yellow, is credited to Vauquelin in the early 1800s. wikipedia.org He published the method for preparing lead chromates in 1809. webexhibits.org The process generally involves the precipitation of lead chromate by mixing a solution of a lead salt, such as lead nitrate (B79036) or lead acetate (B1210297), with a solution of an alkali chromate or dichromate, like potassium chromate or potassium dichromate. naturalpigments.comck12.orgresearchgate.netscribd.com

Nineteenth-Century Artistic Adoption and Industrial Utilization Trends

Although synthesized earlier, Chrome Yellow did not become widely available to artists until around 1816, with mass production beginning in the 1820s following the discovery of significant chromium deposits. classicalart.orgyoutube.com Throughout the 19th century, Chrome Yellow gained immense popularity among artists for its bright, opaque yellow color. naturalpigments.comcn-pigments.com Prominent artists of the era, including J.M.W. Turner, Édouard Manet, Paul Cézanne, Claude Monet, and Camille Pissarro, incorporated it into their palettes. naturalpigments.comcn-pigments.com Vincent van Gogh is particularly noted for his extensive use of chrome yellow in his famous "Sunflowers" series. andreahamilton.comartsy.net

However, the pigment had a significant drawback: it was prone to darkening upon exposure to light. naturalpigments.comcn-pigments.com This instability led to a decline in its popularity among artists, especially after the introduction of the more stable cadmium yellow in the mid-19th century. naturalpigments.comandreahamilton.com

Beyond the art world, Chrome Yellow also found extensive use in industrial applications. It was employed in the painting of vehicles, airplanes, and as a colorant for road paint and signs. esrf.fr

Evolution of Pigment Formulations and Commercial Availability

The initial formulations of Chrome Yellow were essentially pure lead chromate. Over time, variations were developed to produce a range of hues. Lighter shades, such as primrose and lemon yellow, were created by co-precipitating lead chromate with lead sulfate (B86663) (PbSO₄), resulting in mixed crystals of lead sulfochromate [Pb(CrO₄)₁₋ₓ(SO₄)ₓ]. wikipedia.orgesrf.frdeltacolours.com The middle yellow shades consisted of neutral lead chromate, while orange and red hues were achieved by incorporating basic lead chromate. naturalpigments.comcn-pigments.com

The issue of the pigment's darkening led to further evolution in its formulation. In the mid-20th century, methods were developed to encapsulate the pigment particles with substances like silica (B1680970) or other metal oxides. naturalpigments.comcn-pigments.com This encapsulation significantly improved the pigment's lightfastness and resistance to chemical degradation. cn-pigments.comnih.gov

Nomenclature and Chemical Classification within Inorganic Pigments

Chrome Yellow is classified as a synthetic inorganic pigment. ck12.orgclassicalart.org In the Colour Index, it is designated as Pigment Yellow 34 (PY 34). classicalart.orgdeltacolours.com Its chemical identity is primarily lead(II) chromate, with the chemical formula PbCrO₄. naturalpigments.comck12.orgjinhetec.comclassicalart.org

Different shades of Chrome Yellow have distinct chemical compositions:

Middle Chrome Yellow: Primarily pure lead chromate (PbCrO₄). deltacolours.comtandfonline.com

Lemon and Primrose Chrome Yellow: A solid solution of lead chromate and lead sulfate [PbCrO₄·PbSO₄ or Pb(Cr,S)O₄]. deltacolours.comnih.govtandfonline.com

Chrome Orange/Deep: Contains basic lead chromate [PbCrO₄·PbO or Pb₂(CrO₅)]. tandfonline.comgoogle.com

The general chemical formula for chrome yellow can be represented as PbCr₁−xSxO₄, where 0 ≤ x ≤ 0.8. brilliantchem.com

Significance in Art Historical and Materials Science Research

Chrome Yellow holds considerable significance in both art historical and materials science research. For art historians, the presence and condition of Chrome Yellow in paintings provide valuable insights into an artist's palette, techniques, and the time period of the artwork's creation. researchgate.net The well-documented issue of its darkening has spurred extensive research to understand the degradation process and to develop conservation and restoration strategies for important works of art. esrf.frcolourlex.com

In the field of materials science, the study of Chrome Yellow's degradation mechanism has been a subject of intense investigation. Research has shown that the darkening is caused by the reduction of chromium(VI) in lead chromate to chromium(III) compounds, such as chromium(III) oxide dihydrate (Cr₂O₃·2H₂O). esrf.fr This degradation is particularly pronounced in formulations containing a high percentage of lead sulfate. esrf.fresrf.fr Synchrotron-based techniques, such as X-ray absorption near-edge structure (XANES) and X-ray fluorescence (XRF) spectrometry, have been instrumental in elucidating these chemical changes at a microscopic level. esrf.fresrf.fr This research not only contributes to the preservation of cultural heritage but also advances the fundamental understanding of pigment stability and degradation pathways.

Structure

2D Structure

3D Structure of Parent

属性

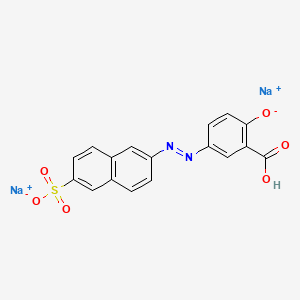

CAS 编号 |

6054-97-3 |

|---|---|

分子式 |

C17H12N2NaO6S |

分子量 |

395.3 g/mol |

IUPAC 名称 |

disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C17H12N2O6S.Na/c20-16-6-4-13(9-15(16)17(21)22)19-18-12-3-1-11-8-14(26(23,24)25)5-2-10(11)7-12;/h1-9,20H,(H,21,22)(H,23,24,25); |

InChI 键 |

CQILDDBQCRFGQQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |

规范 SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N=NC3=CC(=C(C=C3)O)C(=O)O.[Na] |

其他CAS编号 |

6054-97-3 |

同义词 |

CI 14095 mordant yellow 3 MY3 |

产品来源 |

United States |

Chemical Compositional Diversity and Structural Aspects of Chrome Yellow D Pigments

Lead Chromate (B82759) (PbCrO4) as the Primary Constituent

The fundamental component of Chrome Yellow pigments is lead(II) chromate (PbCrO4). wikipedia.orgck12.org In its pure form, it appears as a bright yellow powder. wikipedia.orgechemi.com This compound is a salt consisting of lead in its +2 oxidation state and the chromate anion (CrO4^2-). nih.gov Naturally, it occurs as the mineral crocoite. wikipedia.orgwikipedia.org

The properties of lead(II) chromate are presented in the table below:

| Property | Value |

| Chemical Formula | PbCrO4 |

| Molar Mass | 323.19 g/mol |

| Appearance | Bright yellow powder |

| Density | 6.12 g/cm³ |

| Melting Point | 844 °C |

| Solubility in water | 0.17 mg/L at 20 °C |

| Crystal Structure | Monoclinic (stable form) |

| Data sourced from multiple references. wikipedia.orgechemi.comamericanelements.com |

The medium chrome yellows are typically neutral lead chromate and are known for their high opacity and tinting strength. naturalpigments.com

Solid Solution Formulations: Lead Chromate-Sulfate (PbCrO4·xPbSO4) Series

Chrome Yellow pigments are often not pure lead chromate but are solid solutions where a portion of the chromate ions is substituted by sulfate (B86663) ions (SO4^2-). wikipedia.orgcolourlex.com This results in a lead chromate-sulfate series with the general formula Pb(CrO4)1-x(SO4)x. wikipedia.org This substitution is possible because the chromate and sulfate ions are isostructural. wikipedia.org

The inclusion of lead sulfate, which is colorless, allows for the production of lighter shades of yellow, such as lemon or primrose yellow. naturalpigments.combrilliantchem.com For instance, Lemon chrome yellow can have a composition like [3PbCrO4·2PbSO4+Al(OH)3+AlPO4], containing not less than 50% lead chromate. brilliantchem.com Light chrome yellow might have a formula of [5PbCrO4·2PSO4+Al(OH)3+AlPO4] with at least 60% lead chromate. brilliantchem.com The primrose type of chrome yellow pigments are orthorhombic solid solutions of lead chromate-lead sulfate, typically containing 40 to 85 weight percent of lead chromate. google.com

The properties of these solid solutions are influenced by the ratio of lead chromate to lead sulfate. ipen.org Increasing the sulfate content generally leads to a lighter color. rsc.org

Basic Lead Chromate (Pb2CrO5 or PbCrO4·xPbO) Variants

When Chrome Yellow is produced in a basic environment, or by treating lead chromate with an alkali, basic lead chromate can be formed. nih.gov These variants are also known as Chrome Orange or Chrome Red and have the chemical formula Pb2CrO5 or can be represented as a mixture of lead chromate and lead(II) oxide (PbCrO4·PbO). nih.govblogspot.com

Deep chrome yellow, for example, is a mixture of PbCrO4 and PbCrO4·PbO, with lead chromate accounting for about 85%. brilliantchem.com Orange chrome yellow is an alkaline lead chromate (PbCrO4·PbO) with a lead chromate content of at least 55%. brilliantchem.com These basic variants produce orange to red hues. naturalpigments.comblogspot.com

Crystalline Polymorphism and Phase Transitions

Lead chromate exhibits polymorphism, meaning it can exist in different crystalline structures. The specific crystalline phase has a significant impact on the pigment's color and stability.

The most stable and common crystalline form of lead chromate is the monoclinic structure. wikipedia.orgnepjol.info This form is naturally found as the mineral crocoite and is characteristic of the medium yellow shades of Chrome Yellow. wikipedia.orgwikipedia.org The monoclinic phase, with the space group P21/n, is generally more lightfast than other polymorphs. modernpaintdamageatlas.nl

An unstable orthorhombic polymorph of lead chromate also exists. wikipedia.orgnih.gov This form is isomorphous with lead sulfate (PbSO4) and its formation is stabilized by the inclusion of sulfate ions into the crystal lattice. nih.gov As the proportion of lead sulfate in the PbCr(1-x)S(x)O4 solid solution increases, particularly when 'x' is greater than 0.4, the crystal structure transitions from monoclinic to the orthorhombic phase. rsc.orgresearchgate.net The orthorhombic phase is often associated with the lighter, primrose shades of Chrome Yellow. google.com However, studies have shown that sulfur-rich orthorhombic phases are more prone to darkening over time. modernpaintdamageatlas.nl

The specific crystalline phase of the resulting lead chromate pigment is highly dependent on the manufacturing conditions. brilliantchem.com The precipitation process, including factors like pH and the ratio of reactants, can be controlled to selectively produce different polymorphs. nepjol.info For instance, reacting an aqueous slurry of lead oxide (PbO) with chromic acid (CrO3) can yield lead chromate (PbCrO4), basic lead chromate (Pb2CrO5), or a mixture, depending on the molar ratio of the reactants. google.com The synthesis of lead chromate pigments by precipitating a lead salt solution with a chromate solution has been a fundamental method since the 19th century, with later developments focusing on encapsulating the pigment particles to improve stability. naturalpigments.com

Orthorhombic Crystalline Forms and Sulfate Inclusion Effects

Micro- and Nanostructural Characteristics

The performance and stability of Chrome Yellow pigments, which are primarily based on lead(II) chromate (PbCrO₄), are intrinsically linked to their micro- and nanostructural properties. These characteristics, including crystal structure, particle size, and morphology, are largely determined by the synthesis method and can influence the pigment's color, opacity, and durability.

Lead chromate, the principal component of Chrome Yellow, is polymorphic, meaning it can exist in different crystal structures. The most stable and common form is the monoclinic crystal system, which is characteristic of the "medium yellow" shades. wikipedia.orggoogle.com An unstable orthorhombic polymorph also exists, typically associated with greener shades of yellow. wikipedia.orggoogle.comnepjol.info The monoclinic structure is isostructural with the mineral monazite (B576339). wikipedia.org In some formulations, chromate ions are partially replaced by sulfate (SO₄²⁻) or molybdate (B1676688) (MoO₄²⁻) ions, creating solid solutions such as Pb(CrO₄)₁₋ₓ(SO₄)ₓ. wikipedia.orgresearchgate.net This substitution is possible because sulfate and chromate are isostructural and can affect the final crystal structure and color. wikipedia.org

Microscopic analysis reveals a variety of particle shapes and sizes for Chrome Yellow pigments. Observations using polarizing microscopy have identified translucent monoclinic crystals appearing as minute spheres with a diameter of 0.5–1 μm and as rods with lengths of 2–5 μm. mccrone.com These primary particles often form loose, orange-yellow agglomerates. mccrone.com

Modern synthesis techniques allow for precise control over the morphology of lead chromate particles at both the micro and nano scales. For instance, a sonochemical route has been used to produce single-crystalline PbCrO₄ microcubes with widths ranging from 100 to 400 nm and lengths from 200 to 800 nm. Other research employing a chemical co-precipitation method has yielded well-crystallized, tetrahedral-shaped nanoparticles with an average size between 70 and 423 nm. nepjol.info Further control over synthesis parameters, such as pH in the presence of surfactants, has enabled the formation of highly uniform PbCrO₄ nanorods with lengths of 1.2–1.5 µm and average diameters of 60–80 nm. nepjol.info Scanning electron microscopy (SEM) has also characterized the pigment as having a compact structure composed of spherical granules of variable size, sometimes with cavities. researchgate.net

The specific micro- and nanostructural features are critical as they can influence the pigment's interaction with light and its susceptibility to chemical degradation, such as the darkening observed in some historical artworks. esrf.frphys.org

Table 1: Crystallographic Data for Lead Chromate Polymorphs

| Crystal System | Stability | Associated Color | Notes |

|---|---|---|---|

| Monoclinic | Stable | Medium Yellow (redder shade) | Adopts the monazite structure; commonly used in paints. wikipedia.orggoogle.com |

| Orthorhombic | Unstable | Primrose Yellow (greener shade) | A known polymorph of lead chromate. wikipedia.orggoogle.comnepjol.info |

Table 2: Reported Morphologies and Particle Sizes of Lead Chromate Pigments

| Morphology | Dimensions | Analytical Method | Source |

|---|---|---|---|

| Spheres | 0.5–1 μm (diameter) | Polarizing Microscopy | mccrone.com |

| Rods | 2–5 μm (length) | Polarizing Microscopy | mccrone.com |

| Microcubes | 100–400 nm (width), 200–800 nm (length) | SEM, TEM | |

| Tetrahedral Nanoparticles | 70–423 nm (average size) | X-ray Powder Diffraction | nepjol.info |

| Nanorods | 1.2–1.5 µm (length), 60–80 nm (diameter) | - | nepjol.info |

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Lead(II) Chromate | PbCrO₄ |

| Lead Sulfate | PbSO₄ |

Advanced Synthesis Methodologies and Formulation Research

Historical Reconstructions of Pigment Manufacturing Processes

Understanding the historical production of Chrome Yellow is crucial for the conservation of artworks and for appreciating the technological advancements in pigment manufacturing. naturalpigments.euresearchgate.net Research into 19th-century archives, such as those from manufacturers like Winsor & Newton, has provided invaluable insight into the synthesis methods of the era. researchgate.netbiosilico.vn These reconstructions show that manufacturers produced various shades of chrome yellow, which were primarily based on lead chromate (B82759), often in combination with other compounds. google.com The synthesis typically involved the precipitation of lead chromate from aqueous solutions of its constituent ions. naturalpigments.eu

The most common historical method involved reacting a solution of a lead salt, such as lead nitrate (B79036) or lead acetate (B1210297), with a solution of potassium chromate or dichromate. biosilico.vn This process would precipitate the lead chromate, which was then filtered, washed, and dried. atamanchemicals.com Studies of these historical records reveal that different shades were intentionally created; for instance, 'middle' chrome yellow was often pure monoclinic lead chromate, while lighter 'lemon' or 'pale' shades were based on mixed crystals of lead chromate and lead sulfate (B86663) (Pb(Cr,S)O₄). google.com

The core of Chrome Yellow D synthesis lies in controlled precipitation, a method that has remained fundamental since the 19th century. naturalpigments.eu This technique involves mixing an aqueous solution of soluble lead salts (e.g., lead nitrate) with an aqueous solution containing chromate ions. naturalpigments.eu The resulting reaction causes the formation of insoluble lead chromate, which precipitates out of the solution.

The key to producing different variants of the pigment lies in the co-precipitation with other ions, most notably sulfate. By introducing a soluble sulfate salt, such as lead sulfate, into the reaction, a mixed-crystal pigment is formed. google.com This co-precipitation of lead chromate and lead sulfate, PbCr₁₋ₓSₓO₄, was a common technique to produce the paler, more lemon-hued varieties of the pigment. researchgate.net The ratio of chromate to sulfate in the final precipitate dictates the final color and crystalline structure of the pigment.

The specific precursors and the conditions under which the precipitation reaction occurs have a profound impact on the final pigment's characteristics. Historically, the primary precursors were lead(II) nitrate or lead(II) acetate and potassium chromate or potassium dichromate. biosilico.vn

Key reaction parameters that are controlled to influence the outcome include:

pH: The acidity or alkalinity of the reaction medium is a critical factor. For example, to precipitate the pigment, a solution of sodium salts of chromate and sulfate at a pH of 11 to 13 might be mixed with a lead nitrate solution at a pH of 3 to 4. naturalpigments.eu The use of basic lead chromate (Pb₂CrO₅), often found in deeper orange shades, could be achieved by reacting lead oxide with sodium dichromate in the presence of acetic acid or by reacting lead nitrate with sodium chromate in the presence of sodium carbonate. cac-accr.ca

Temperature: Temperature influences the reaction rate and the solubility of the product, which in turn affects the particle size and morphology of the pigment crystals. google.com Studies on lead chromate precipitation have shown that efficiency increases with temperature, with ideal parameters for some processes being around 80°C. google.comgoogle.com

Concentration and Ratio of Reactants: The relative concentrations of the lead and chromate ions directly influence the nature of the precipitate. google.com For instance, one study identified an optimal Pb²⁺:Cr⁶⁺ ratio of 40:60 for a specific synthesis route. google.comgoogle.com

The following table summarizes the influence of these parameters on pigment synthesis:

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Influence on Pigment Properties | Research Finding/Example |

|---|---|---|

| pH | Affects the shade and chemical composition (e.g., formation of basic lead chromate). | Precipitation of light yellow shades can be achieved by mixing a high pH (11-13) chromate/sulfate solution with a low pH (3-4) lead nitrate solution. naturalpigments.eu |

| Temperature | Impacts reaction rate, precipitation efficiency, and crystal formation. | Precipitation efficiency was found to increase with temperature, with one process optimized at 80°C. google.comgoogle.com |

| Precursors | Determines the fundamental chemical composition. | Common historical precursors included lead nitrate and potassium dichromate. biosilico.vn |

| Reactant Ratio | Controls stoichiometry and can influence particle size. | An optimal Pb²⁺:Cr⁶⁺ ratio of 40:60 was identified for a specific co-precipitation process. google.comgoogle.com |

Controlled Precipitation Techniques

Investigation of Additives and Extenders in Pigment Formulation

Additives and extenders have been incorporated into this compound formulations for various reasons, including cost reduction, adjustment of physical properties, and modification of color. These materials are typically inorganic compounds that are mixed with the primary pigment.

The most significant "additive" in a chemical sense is lead sulfate, which forms a solid solution or mixed crystal with lead chromate. researchgate.net This was not an extender in the modern sense but a fundamental component of the pigment used to create specific pale and lemon shades. google.com

In addition to co-precipitated sulfates, other inert materials known as extenders were also used. These are pigments with low refractive indices that are added to the paint formulation. Common extenders found in historical and modern formulations include:

Barium Sulfate (BaSO₄): Also known as barytes or blanc fixe, barium sulfate was frequently mixed with chrome yellow. cac-accr.ca It was a common extender used with many pigments in the 19th century. cac-accr.ca

Calcium Carbonate (CaCO₃): Known as chalk or calcite, this was another common extender found in chrome yellow paint formulations. researchgate.netcac-accr.ca

Analysis of historical paint samples has confirmed the presence of these extenders. For example, barium sulfate was identified in a majority of chrome yellow samples from 19th-century Northern Plains artifacts, and its use as an extender with chrome yellow is well-documented. cac-accr.ca

The inclusion of additives and extenders has a measurable effect on the physical and chemical properties of the final paint film.

Impact on Morphology: Certain additives can influence the crystal growth during precipitation. For instance, the addition of zinc soaps or aluminum compounds has been shown to reduce the formation of coarse, acicular crystals in chrome yellow pigments. chinapowdercoating.com

Impact on Stability and Performance: While often used to adjust properties, some extenders can negatively affect the long-term stability of the pigment. Research has shown that the presence of extenders like calcium carbonate and gypsum (calcium sulfate) in chrome yellow oil paints can enhance the pigment's reactivity and accelerate its degradation and darkening. researchgate.net The degradation is driven by the reduction of Cr⁶⁺ to Cr³⁺, a process that can be triggered by acidic compounds formed from the decomposition of carbonate additives or the binder itself. In contrast, other additives are used specifically to improve stability. The co-precipitation with lead sulfate, creating PbCr₁₋ₓSₓO₄, alters the crystalline structure from monoclinic (in pure PbCrO₄) to orthorhombic, which can impact its lightfastness. researchgate.net

The following table details the function and impact of common additives:

Table 2: Function and Impact of Additives and Extenders in this compound Formulations

| Additive/Extender | Chemical Formula | Primary Function | Impact on Morphology and Stability |

|---|---|---|---|

| Lead Sulfate | PbSO₄ | Color modification (creates paler, lemon shades). | Forms a mixed crystal (PbCr₁₋ₓSₓO₄), altering the crystalline structure and affecting stability. google.comresearchgate.net |

| Barium Sulfate | BaSO₄ | Extender/Filler. | Used to adjust paint properties; may have been an accessory mineral in some cases. cac-accr.ca |

| Calcium Carbonate | CaCO₃ | Extender/Filler. | Can enhance the reactivity of the pigment, leading to accelerated darkening and degradation in oil paints. researchgate.net |

| Zinc Soaps / Aluminum Compounds | - | Crystal growth modifier. | Reduces the formation of coarse, acicular crystals during manufacturing. chinapowdercoating.com |

Incorporation of Sulfate, Calcium Carbonate, and Barium Sulfate

Development of Modified and Encapsulated this compound Variants

To counteract the inherent instabilities of traditional lead chromate pigments, such as their tendency to darken on exposure to light and their reactivity with acids and alkalis, modern research has focused on creating modified and encapsulated versions. naturalpigments.eugoogle.com These advanced formulations significantly improve the pigment's durability.

The most common and effective modification is the encapsulation of the lead chromate particles. This process involves coating the individual pigment particles with a protective, inert layer.

Silica (B1680970) Encapsulation: A widely adopted method involves encapsulating the pigment particles in a dense, continuous film of amorphous silica (silicon dioxide, SiO₂). naturalpigments.eunaturalpigments.eu This silica layer, which can constitute over 20% of the pigment's weight, acts as a physical barrier, protecting the reactive lead chromate core from atmospheric agents and light. naturalpigments.eunaturalpigments.eu Silica-coated chrome yellows show vastly improved resistance to darkening, chemicals, and heat compared to their uncoated counterparts. naturalpigments.eunaturalpigments.eunaturalpigments.com This encapsulation reduces the bioavailability of the lead and chromate ions. industrialchemicals.gov.au

Polysiloxane Encapsulation: Another advanced method involves coating pigment particles with a liquid polysiloxane, which is then polymerized in situ to form a solid, protective envelope. google.com This technique is designed to improve heat and light stability, as well as the pigment's dispersion in polymer resins. google.com

Other Surface Treatments: Patents also describe the use of other inorganic compounds for surface treatment to enhance stability. Treating the pigment with boron compounds has been shown to improve thermal stability, which is particularly useful for coloring plastics that are processed at high temperatures. google.com Other treatments involve precipitating various metal oxides onto the particle surface. naturalpigments.euchinapowdercoating.com

These modifications have led to the production of high-performance chrome yellow pigments with greatly enhanced durability, making them suitable for more demanding applications where lightfastness and chemical resistance are critical. naturalpigments.euatamanchemicals.com

Strategies for Enhanced Photo-Stability

The inherent photo-stability of Chrome Yellow (lead(II) chromate) is a critical performance parameter, particularly for applications requiring long-term color retention upon exposure to light. Research into enhancing its stability has revealed that the pigment's susceptibility to degradation is not uniform across all its variations. The primary mechanism of color change, typically a darkening or browning, is a photo-induced reduction of the native hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) compounds. modernpaintdamageatlas.nl This degradation process is significantly influenced by the pigment's chemical composition, crystalline structure, and the surrounding chemical environment. researchgate.netresearchgate.net

One of the key factors determining photostability is the pigment's specific crystalline form. Lead chromate can exist in a stable monoclinic crystal structure or a metastable orthorhombic structure. sci-hub.se The pure monoclinic form of lead chromate (PbCrO₄) is recognized for being more lightfast. modernpaintdamageatlas.nl Conversely, chrome yellow variants that are co-precipitated with lead sulfate (PbSO₄) to form lead sulfochromate solid solutions (PbCr₁₋ₓSₓO₄) often exhibit decreased stability. modernpaintdamageatlas.nluantwerpen.be These sulfur-rich pigments, particularly those with a higher proportion of the orthorhombic crystal phase, are known to have a greater propensity for photoinduced degradation. modernpaintdamageatlas.nlresearchgate.net The presence of sulfate in the crystal lattice is believed to play a key role in facilitating the undesirable reduction of chromium. modernpaintdamageatlas.nl

The binding medium in which the pigment is dispersed also plays a crucial role in its stability. Studies comparing linseed oil and water-based acrylic emulsion binders have shown that the degradation process is more significant in oil-based systems. researchgate.net The interaction between the pigment and the oil binder can give rise to Cr(V) and Cr(III) species, indicating that the binder itself can participate in the reduction process. Conversely, the lightfastness of chrome yellow pigments has been observed to be enhanced when formulated in an acrylic binder. researchgate.net

Research findings on factors influencing the photostability of Chrome Yellow are summarized in the table below.

| Factor | Influence on Photo-Stability | Research Findings |

| Crystalline Structure | Monoclinic is more stable than orthorhombic. | The monoclinic phase of PbCrO₄ is lightfast, while sulfur-rich orthorhombic phases (PbCr₁₋ₓSₓO₄) are prone to photo-reduction. modernpaintdamageatlas.nlresearchgate.net |

| Chemical Composition | Pure lead chromate is more stable than lead sulfochromate. | The presence of sulfate (SO₄²⁻) in the crystal lattice is strongly linked to the degradation process where Cr(VI) is reduced to Cr(III). modernpaintdamageatlas.nluantwerpen.be |

| Binding Medium | Acrylic binders can enhance stability compared to oil-based binders. | The reduction of chromium is more pronounced in oil binders, which can interact with the pigment to form reduced chromium species. researchgate.net |

| Light Exposure | UV and blue light are primary triggers for degradation. | The darkening of the pigment is caused by light, particularly in the UV-visible range, which activates the reduction process. Red light has been found insufficient to trigger the degradation. modernpaintdamageatlas.nl |

Surface Modification and Coating Techniques

To counteract the inherent instabilities of lead chromate pigments, a primary strategy involves the encapsulation of individual pigment particles. This is achieved through surface modification and the application of inorganic coatings, which act as a protective barrier against external factors such as light, heat, and chemical attack. google.comnaturalpigments.com These surface treatments aim to render the particle surface more inert without altering the bulk pigment's desirable color properties. naturalpigments.com

The most prevalent and effective method for enhancing the stability of Chrome Yellow is the encapsulation of pigment particles with a layer of dense, amorphous silica (silicon dioxide, SiO₂). google.comnaturalpigments.comgoogle.com This silica coating provides a highly effective shield, significantly improving the pigment's resistance to discoloration upon exposure to light and heat. naturalpigments.comgoogle.com The process often involves precipitating the silica onto the surface of the lead chromate particles within an aqueous slurry. google.com To ensure a uniform and continuous coating, the pigment slurry is sometimes subjected to intense shear conditions to break up any agglomerates prior to the coating process. google.com

In addition to silica, other inorganic materials are used to create protective surface layers, often in combination with silica. Hydrous oxides of various metals can be deposited onto the pigment surface to further improve properties like lightfastness. google.com Commonly used materials include:

Alumina (Aluminum Oxide, Al₂O₃): Often applied as a secondary layer over the silica coating or co-deposited. google.comgoogle.com

Titania (Titanium Dioxide, TiO₂): Used as a surface coating to enhance stability. google.comgoogle.com

Zirconia (Zirconium Dioxide): Another hydrous oxide used for surface treatment. google.com

Metal Phosphates and Silicates: These compounds can also be used to coat pigment particles for improved stability. sci-hub.se

The amount of coating applied is a critical parameter. For silica, the coating can range from approximately 2% to 40% by weight of the final pigment, depending on the performance requirements. google.com Lower levels (around 2%) can provide improved chemical resistance and lightfastness, while higher levels are used for applications demanding extreme thermal stability. google.com

Beyond inorganic oxides, other surface modifiers can be employed. For instance, simethicone (B1680972) has been used to modify medium chrome yellow. sciengine.com This type of surface treatment can significantly improve the pigment's dispersion in organic polymer matrices and reduce oil absorption, which is beneficial for formulation and application. sciengine.com

The table below details various surface modification techniques and their effects on Chrome Yellow pigments.

| Coating/Modification Technique | Material(s) Used | Primary Improvement(s) |

| Silica Encapsulation | Dense Amorphous Silica (SiO₂) | Improved resistance to light, heat, and chemicals. google.comnaturalpigments.com |

| Hydrous Oxide Coating | Alumina (Al₂O₃), Titania (TiO₂), Zirconia | Enhanced lightfastness and thermal stability. google.comgoogle.com |

| Combined Coatings | Silica followed by Alumina | Maximized thermal and chemical resistance. google.comgoogle.com |

| Silicate Pre-coating | Hydrated Silica (Silicon Hydroxide) | Stabilizes crystalline structure during subsequent heating. google.com |

| Organic Surface Treatment | Simethicone | Improved dispersion in organic media; reduced oil absorption. sciengine.com |

Degradation Mechanisms and Alteration Phenomena in Chrome Yellow D Pigments

Photo-Induced Chemical Alterations

The primary driver of Chrome Yellow degradation is exposure to light, which initiates a cascade of chemical reactions, fundamentally altering the pigment's composition and color. nih.gov This photo-induced process is most pronounced on the paint surface, indicating that light absorption is the critical first step. modernpaintdamageatlas.nl Studies have shown that UV, blue, and green wavelengths of light are particularly effective at triggering these degradation pathways. modernpaintdamageatlas.nlesrf.fresrf.fr

The most significant chemical change occurring during the degradation of Chrome Yellow is the reduction of the chromium ion. esrf.fr In its original, stable state, chromium exists in the hexavalent (Cr(VI)) oxidation state within the chromate (B82759) anion (CrO₄²⁻), which is responsible for the pigment's brilliant yellow color. esrf.frphys.org Upon exposure to light, a photo-reduction process occurs, wherein Cr(VI) is converted to the trivalent (Cr(III)) oxidation state. modernpaintdamageatlas.nlnih.govdesy.de This change in oxidation state is the direct cause of the observed darkening, as Cr(III) compounds are typically dark green or brown. phys.org The process involves the formation of Cr(V) species as a long-lived intermediate before the final reduction to Cr(III). esrf.fracs.org In some aged paint samples, it has been observed that as much as two-thirds of the chromium present at the surface has been reduced from the hexavalent to the trivalent state. acs.orgesrf.fracs.org

Advanced spectroscopic analyses have successfully identified the specific chemical compounds that form as a result of the Cr(VI) reduction. The primary final degradation product is often a hydrated chromium(III) oxide, identified as Cr₂O₃·nH₂O (a compound chemically similar to the pigment viridian). esrf.fruantwerpen.bebohrium.com In addition to chromium oxide, other Cr(III) compounds have been detected, reflecting the complex chemical environment within the paint layer. One such compound is hydrated chromium(III) sulfate (B86663), Cr₂(SO₄)₃·nH₂O , which is particularly prevalent when the original pigment has a high sulfate content. acs.orgesrf.fruantwerpen.bebohrium.com In some cases, organo-metal compounds such as chromium(III) acetate (B1210297) hydroxide have also been suggested as possible alteration products, likely forming from reactions with the binding medium. acs.orgesrf.fruantwerpen.bebohrium.com

Reduction of Chromium(VI) to Chromium(III) Species

Influence of Pigment Composition on Degradation Susceptibility

Not all Chrome Yellow pigments degrade at the same rate. Research has conclusively shown that the specific chemical composition and crystalline structure of the pigment are critical factors determining its stability and propensity to darken. nih.govacs.orguantwerpen.be

Chrome Yellow pigments are often co-precipitates of lead chromate and lead sulfate (PbCr₁₋ₓSₓO₄). The amount of sulfate incorporated into the pigment has a profound effect on its lightfastness. esrf.fr Numerous studies have demonstrated that pigments with a high sulfate content (where 'x' in PbCr₁₋ₓSₓO₄ is approximately 0.4 or greater) are significantly more susceptible to photo-reduction and darkening. desy.deacs.orgacs.org The presence of abundant sulfate ions is believed to facilitate the degradation process. esrf.fr One proposed mechanism is that a higher sulfate content increases the pigment's solubility in the microscopic water droplets present in the paint film, allowing chromate ions to dissolve more readily and react. phys.orgacs.org This hypothesis is supported by findings that the extent of chromate reduction is positively correlated with the solubility of the pigment. acs.org

| Sulfate Content (x in PbCr₁₋ₓSₓO₄) | Common Name/Hue | Susceptibility to Darkening | Primary Alteration Products |

|---|---|---|---|

| x ≈ 0 | Medium Yellow | Low (More Lightfast) | Cr₂O₃·nH₂O |

| x ≥ 0.4 | Lemon Yellow / Primrose Yellow | High (Light-Sensitive) | Cr₂O₃·nH₂O, Cr₂(SO₄)₃·nH₂O |

The crystalline structure, or phase, of the pigment is intrinsically linked to its sulfate content and plays a crucial role in its stability. rsc.org Pure lead chromate (PbCrO₄) typically crystallizes in the monoclinic system and is relatively stable and lightfast. modernpaintdamageatlas.nlesrf.fr However, as the sulfate content increases, the pigment's crystal structure tends to shift to the orthorhombic system. rsc.orgesrf.fr This orthorhombic phase, characteristic of sulfate-rich Chrome Yellows (PbCr₁₋ₓSₓO₄), is significantly more prone to degradation. modernpaintdamageatlas.nlacs.org Studies on artificially aged paint samples observed profound darkening only in those models that contained both a high sulfate content (x ≥ 0.4) and a significant percentage of the orthorhombic phase (greater than 30% by weight). acs.orgesrf.fracs.org This strong correlation suggests that the atomic arrangement within the orthorhombic crystal lattice is less stable and more conducive to the photo-reduction of chromium. phys.orgresearchgate.net

| Crystalline Structure | Associated Pigment Composition | Stability |

|---|---|---|

| Monoclinic | Sulfate-poor (e.g., PbCrO₄) | High (Lightfast) |

| Orthorhombic | Sulfate-rich (PbCr₁₋ₓSₓO₄, x ≥ 0.4) | Low (Prone to Degradation) |

Effects of Sulfate Content on Photo-Reduction Kinetics

Impact of Binding Media on Pigment Stability

The binding medium, the substance that holds the pigment particles together to form a paint layer, is not an inert component in the degradation process. The chemical nature of the binder has a significant influence on the stability of Chrome Yellow pigments. acs.orgcnr.it Research comparing pigments in different binders has shown that the reduction of Cr(VI) arises from a direct interaction between the pigment and the surrounding medium. acs.orgcnr.it

Interactions with Oil-Based Matrices

The interaction between this compound and oil-based binders, such as linseed oil, is a significant factor in its degradation. The primary process at play is the reduction of the chromate ion (Cr(VI)) to chromium(III) (Cr(III)) species. esrf.frresearchgate.net This chemical transformation is often photo-activated, meaning it is triggered or accelerated by exposure to light, particularly UV and visible light. modernpaintdamageatlas.nl

Research has shown that the degradation process is more pronounced in oil-based media compared to other binders. esrf.frresearchgate.netacs.orgunifi.it The oil binder itself can participate in the reaction, leading to the formation of oxidized organic compounds alongside the reduced chromium species. esrf.frresearchgate.netacs.orgunifi.it Studies have identified the formation of Cr(V) species as long-lived intermediates in this reduction process. esrf.fr The ultimate degradation products are often Cr(III) compounds, such as chromium(III) oxide (Cr₂O₃) or hydrated chromium(III) oxide (Cr₂O₃·2H₂O), which is green, contributing to the perceived darkening and browning of the yellow paint layer. uantwerpen.bephys.orgesrf.fr

The solubility of the pigment also plays a crucial role; higher solubility leads to an increased tendency for chromium reduction. esrf.frresearchgate.net Furthermore, the specific formulation of the pigment, particularly the presence of lead sulfate (PbSO₄) as a co-precipitate, can influence its stability. Sulfur-rich varieties of chrome yellow, which have an orthorhombic crystal structure, are more prone to degradation than the monoclinic, sulfur-poor forms. esrf.frmodernpaintdamageatlas.nl

The degradation often begins at the surface of the paint layer, where exposure to light and the environment is greatest. modernpaintdamageatlas.nl A proposed mechanism involves the dissolution of chromate ions in microscopic water droplets at the interface between the pigment particle and the oil binder. phys.org These dissolved chromate ions then react with the linseed oil, leading to the precipitation of insoluble chromium oxide on the particle's surface. phys.org This process can create core-shell structures, with a core of the original lead chromate and a shell of chromium oxide, which ultimately masks the yellow color. phys.org

Effects of Water-Based and Acrylic Emulsion Systems

In contrast to oil-based systems, this compound exhibits enhanced stability in water-based and acrylic emulsion systems. esrf.frresearchgate.netacs.orgunifi.it The lightfastness of the pigment is significantly better in an acrylic binder. esrf.frresearchgate.net

Studies comparing the degradation of this compound in linseed oil versus a water-based acrylic emulsion have demonstrated that the reduction of Cr(VI) is less pronounced in the acrylic matrix. acs.org This is attributed to the different chemical properties of the binder and its interaction with the pigment. While the reduction process still occurs, particularly at the surface, its extent is diminished in acrylics. acs.org

The lower rate of degradation in acrylics can be linked to the reduced interaction between the pigment and the binder compared to the more reactive oil medium. esrf.frresearchgate.net The encapsulation of pigment particles within the acrylic polymer matrix may also offer a degree of protection from environmental factors. The first waterborne systems using chrome yellow appeared in the 1960s. paint.org

| Binding Medium | Degradation Tendency | Key Degradation Products |

| Oil-Based (e.g., Linseed Oil) | High | Cr(III) oxides (e.g., Cr₂O₃·2H₂O), Oxidized organic compounds |

| Water-Based/Acrylic Emulsion | Low | Minimal Cr(III) species |

Environmental and Synergistic Degradation Factors

The degradation of this compound is not solely dependent on the paint matrix but is also significantly influenced by external environmental conditions.

Humidity and Atmospheric Pollutant Interactions

Humidity and atmospheric pollutants are key environmental factors that contribute to the deterioration of this compound. researchgate.netuni-stuttgart.de High relative humidity can accelerate chemical reactions within the paint layer, including the hydrolysis of the oil binder, which can in turn affect the pigment's stability. researchgate.net The presence of water is a critical component in the dissolution of chromate ions, a key step in the degradation process. phys.org

Atmospheric pollutants, such as sulfur dioxide (SO₂) and hydrogen sulfide (B99878) (H₂S), can also react with the pigment. wikipedia.org Hydrogen sulfide can cause the pigment to blacken due to the formation of lead sulfide (PbS). wikipedia.org Sulfur dioxide can also contribute to the darkening through reduction reactions. wikipedia.org The acidity of the environment, influenced by pollutants like SO₂ and nitrogen oxides (NOx), can also play a role in the degradation pathways. uni-stuttgart.de

| Environmental Factor | Effect on this compound |

| High Humidity | Accelerates degradation by facilitating ion dissolution and binder hydrolysis. researchgate.net |

| Sulfur Dioxide (SO₂) / Hydrogen Sulfide (H₂S) | Causes darkening through the formation of lead sulfide and reduction reactions. wikipedia.org |

| Light (UV and Visible) | Photo-activates the reduction of Cr(VI) to Cr(III). modernpaintdamageatlas.nl |

Formation of Secondary Degradation Products and Their Impact on Paint Layers

The initial degradation of this compound leads to the formation of various secondary products that can further impact the stability and appearance of the paint layer. The primary alteration is the reduction of Cr(VI) to Cr(III), resulting in compounds like chromium(III) oxide and chromium(III) sulfate. uantwerpen.bebelspo.be

These secondary products often form at the interface between the paint and any overlying varnish or at the surface of the paint film. uantwerpen.be The formation of these darker, often greenish or brownish, Cr(III) compounds on the surface of the original yellow pigment particles is what causes the visible darkening of the paint. phys.org

In some cases, especially in paints containing sulfur-rich chrome yellow, the degradation can lead to the formation of lead sulfate (PbSO₄). phys.org This can result in complex core-shell particle structures, where a core of the original pigment is encased in layers of degradation products like lead sulfate and chromium oxide. phys.org The formation of these secondary products alters the optical properties of the paint layer, leading to the observed color changes. The presence of other pigments in a mixture can also influence the degradation pathways. uantwerpen.be

Theoretical and Computational Modeling of Degradation Processes

To gain a deeper understanding of the fundamental mechanisms driving the degradation of this compound, researchers have turned to theoretical and computational modeling techniques.

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and predicting the reactivity of lead chromate pigments. uantwerpen.benih.govrsc.org DFT calculations allow researchers to model the atomic and electronic properties of the pigment and how they are affected by factors such as composition and crystal structure. uantwerpen.benih.govrsc.org

Studies using DFT have shown that the inclusion of sulfur in the lead chromate crystal lattice, forming PbCr₁₋ₓSₓO₄, alters the electronic structure of the material. uantwerpen.bersc.org These calculations have helped to explain why sulfur-rich, orthorhombic forms of chrome yellow are less stable and more prone to photo-reduction. uantwerpen.benih.gov DFT can be used to calculate properties like the band gap, which is related to the energy required to initiate the photochemical reactions that lead to degradation. rsc.org

First-principles DFT calculations have demonstrated that as the sulfate content increases, the crystal structure and electronic properties of the lead chromate change in a way that facilitates the generation of electron-hole pairs under illumination, thereby increasing its photo-activity and susceptibility to reduction. uantwerpen.be These computational models have also been used to investigate the relative stability of different crystal phases (monoclinic vs. orthorhombic) and have confirmed that the orthorhombic phase, prevalent in sulfur-rich varieties, is indeed less stable. nih.gov By providing insights at the atomic level, DFT helps to explain the macroscopic observations of pigment degradation and can guide the development of strategies for the preservation of artworks containing this compound. nih.gov

Mechanistic Pathways of Cr(VI) to Cr(III) Reduction

The degradation of chrome yellow (lead chromate, PbCrO₄) pigments, particularly the varieties rich in sulfate (PbCr₁₋ₓSₓO₄), is primarily characterized by a darkening of the paint layer. esrf.fruantwerpen.be This visible alteration is the result of the chemical reduction of the original hexavalent chromium, Cr(VI), to trivalent chromium, Cr(III). esrf.fracs.org The process is a complex photo-redox reaction initiated by light and influenced by the pigment's chemical composition, crystalline structure, and its interaction with the surrounding environment, such as the paint binder. acs.orgsci-hub.seacs.org

The fundamental mechanism is a photoreduction process, where the lead chromate pigment acts as a semiconductor. sci-hub.senih.gov When exposed to light with sufficient energy (wavelengths shorter than approximately 514 nm), electron-hole pairs are generated within the pigment's crystal lattice. sci-hub.sersc.org The photogenerated electrons have enough potential to reduce Cr(VI) to Cr(III). sci-hub.senih.gov This reaction is mediated by the pigment's own self-generated electrons. sci-hub.se

The final Cr(III) products are responsible for the darkening and browning of the pigment. phys.org These products have been identified as various compounds, including hydrated chromium(III) oxide (Cr₂O₃·2H₂O), which is known as the pigment viridian green. esrf.frcapes.gov.br Other identified alteration products include Cr(III)-sulfates and organo-Cr(III) compounds, indicating interaction with sulfur-containing species and the organic binder. acs.orgnih.govbohrium.com These Cr(III) compounds form in a thin alteration layer, typically 1 to 5 micrometers deep, at the surface of the paint. acs.orgrsc.org

Several factors influence the rate and extent of this reduction:

Sulfate Content: Pigments with a higher sulfate content (PbCr₁₋ₓSₓO₄ where x > 0.4) and an orthorhombic crystal structure are more prone to photoreduction than the pure, monoclinic lead chromate. uantwerpen.beresearchgate.net This increased reactivity is linked to higher pigment solubility and a less stable crystal lattice. acs.orgphys.org

Binding Medium: The reduction process is more significant in an oil binder compared to an acrylic binder. acs.orgcnr.it The lipidic matrix of the oil can act as an electron donor, facilitating the formation of Cr(V) and becoming oxidized in the process. acs.orgrsc.org

pH and Environment: The reaction is favored at lower pH as the photodissolution process consumes protons. sci-hub.se The presence of compounds like barium sulfate (BaSO₄) and aluminum silicates in paint formulations has also been correlated with areas where Cr(III) formation is prominent. esrf.frbohrium.com

Spectroscopic methods are crucial for tracking this degradation pathway. X-ray Absorption Near Edge Structure (XANES) spectroscopy is particularly effective at identifying the oxidation state of chromium. The reduction of Cr(VI) to Cr(III) is marked by a distinct shift of the Cr K-edge absorption edge to lower energies and a decrease in the intensity of the pre-edge peak. esrf.fruantwerpen.be

Table 1: Spectroscopic Evidence for Cr(VI) to Cr(III) Reduction This table presents typical data obtained from X-ray Absorption Near Edge Structure (XANES) spectroscopy, illustrating the changes observed as Chrome Yellow degrades. The shift in the absorption edge and the change in pre-edge peak intensity are key indicators of the reduction of Cr(VI) to Cr(III).

| Chromium Species | Characteristic Cr K-edge Absorption Edge Position (keV) | Relative Pre-edge Peak Intensity at ~5.993 keV | State |

|---|---|---|---|

| Cr(VI) in PbCrO₄ | Higher Energy Position | High | Unaltered Pigment esrf.fruantwerpen.be |

| Cr(III) in Cr₂O₃ | Lower Energy Position | Low / Negligible | Degradation Product esrf.fruantwerpen.be |

Table 2: Identified Chromium Species in the Degradation Pathway This table lists the key chromium compounds involved in the alteration of this compound, from the original pigment to the final degradation products, as identified by various analytical techniques in multiple studies.

| Compound Name | Chemical Formula | Role in Degradation Pathway | Reference |

|---|---|---|---|

| Lead Chromate (Chrome Yellow) | PbCrO₄ | Original Cr(VI) Pigment | esrf.fr |

| Lead Sulfochromate | PbCr₁₋ₓSₓO₄ | Sulfate-rich Cr(VI) Pigment (less stable) | esrf.fruantwerpen.be |

| Pentavalent Chromium Species | Cr(V) | Long-lived Intermediate | acs.orgrsc.orgresearchgate.net |

| Chromium(III) Oxide Hydrate (Viridian) | Cr₂O₃·2H₂O | Final Cr(III) Degradation Product | esrf.frcapes.gov.br |

| Chromium(III) Sulfate | Cr₂(SO₄)₃ | Final Cr(III) Degradation Product | capes.gov.brbohrium.com |

Compound Index

Advanced Analytical and Spectroscopic Characterization Techniques for Chrome Yellow D

X-ray Based Spectroscopic Methods

X-ray-based techniques are powerful tools for the non-destructive and micro-analytical investigation of Chrome Yellow D. Synchrotron radiation, in particular, offers high brightness and flux, enabling detailed analysis of microscopic samples.

Synchrotron Radiation-Based X-ray Fluorescence (µ-XRF) Spectroscopy

Synchrotron radiation-based micro-X-ray fluorescence (µ-XRF) spectroscopy is a highly sensitive technique used for elemental mapping. mdpi.com By focusing the intense X-ray beam to a micrometer-sized spot, it is possible to map the distribution of elements such as lead (Pb), chromium (Cr), and sulfur (S) within a paint layer or even a single pigment particle. This is particularly valuable for identifying the specific type of chrome yellow used, as the ratio of these elements can vary. uantwerpen.bespectroscopyonline.com For instance, µ-XRF has been instrumental in studying the composition of chrome yellow pigments in historical paintings, revealing the use of different formulations by artists. mdpi.comesrf.fr The technique can distinguish between pure lead chromate (B82759) (PbCrO₄) and lead chromate-sulfate (PbCr₁₋ₓSₓO₄) varieties. esrf.fr

Synchrotron Radiation-Based X-ray Absorption Near-Edge Structure (µ-XANES) Spectroscopy for Oxidation State Determination

Synchrotron radiation-based micro-X-ray Absorption Near-Edge Structure (µ-XANES) spectroscopy is a critical technique for determining the oxidation state of chromium in this compound. mdpi.com The pigment's color and stability are directly linked to the +6 oxidation state of chromium (Cr⁶⁺). However, degradation processes, often initiated by light exposure, can lead to the reduction of Cr⁶⁺ to the less stable and differently colored Cr³⁺. uantwerpen.beesrf.fr

Cr K-edge µ-XANES spectra exhibit a characteristic pre-edge peak whose intensity is directly proportional to the amount of Cr⁶⁺ present. uantwerpen.beesrf.fr A decrease in the intensity of this pre-edge feature, coupled with a shift of the absorption edge to lower energies, provides clear evidence of chromium reduction. uantwerpen.beesrf.fr This technique has been extensively used to study the darkening of chrome yellow pigments in famous artworks, confirming that the discoloration is due to the formation of Cr(III) compounds. esrf.fresrf.frbohrium.com Quantitative analysis of µ-XANES data can even determine the relative amounts of Cr⁶⁺ and Cr³⁺ in a sample, offering insights into the extent of degradation. esrf.frhzdr.de

Synchrotron Radiation-Based X-ray Diffraction (µ-XRD) for Crystalline Phase Analysis

Synchrotron radiation-based micro-X-ray diffraction (µ-XRD) is essential for identifying the crystalline structure of this compound. mdpi.comesrf.fr Lead chromate can exist in different crystal forms, primarily monoclinic and orthorhombic. These different polymorphs, and the presence of co-precipitated lead sulfate (B86663), influence the pigment's color and lightfastness. acs.org

The high angular resolution and intensity of synchrotron µ-XRD allow for the precise identification of these crystalline phases, even in complex mixtures and microscopic samples. esrf.frmdpi.com For example, research has shown that the monoclinic form of PbCrO₄ is more stable and has an orange-yellow hue, while the orthorhombic form, often found in sulfur-rich varieties (PbCr₁₋ₓSₓO₄), is a paler yellow and more prone to degradation. uantwerpen.beacs.org By analyzing the diffraction patterns, researchers can distinguish between these forms and understand the manufacturing processes of historical pigments. acs.org The technique can also reveal a loss of crystallinity upon exposure to intense X-ray beams, indicating radiation-induced damage. hzdr.debohrium.com

Scanning Electron Microscopy with Energy-Dispersive X-ray (SEM-EDX) and Wavelength-Dispersive X-ray (SEM-WDX) Analysis

Scanning Electron Microscopy (SEM) coupled with X-ray microanalysis provides high-resolution imaging and elemental analysis of this compound particles.

SEM-EDX (Energy-Dispersive X-ray) analysis is a rapid method for obtaining elemental composition. icomos.orgeesemi.com The electron beam of the SEM excites atoms in the sample, which then emit characteristic X-rays. The energy of these X-rays is measured by an EDX detector to identify the elements present. eesemi.com This technique is routinely used to confirm the presence of lead and chromium in chrome yellow pigments. icomos.orgresearchgate.net

SEM-WDX (Wavelength-Dispersive X-ray) analysis , while slower than EDX, offers significantly higher spectral resolution. researchgate.netoregonstate.edu This is particularly advantageous for analyzing chrome yellow pigments that contain sulfur, as the sulfur Kα and lead Mα peaks overlap in EDX spectra, making accurate quantification difficult. researchgate.netresearchgate.netresearchgate.net SEM-WDX can clearly resolve these overlapping peaks, enabling precise quantitative analysis of the sulfur content and thus the accurate identification of different PbCr₁₋ₓSₓO₄ compositions. researchgate.netresearchgate.net

| Technique | Advantages | Disadvantages | Application to this compound |

| SEM-EDX | Fast elemental analysis | Lower energy resolution, peak overlap issues (e.g., S and Pb) | Rapid confirmation of Pb and Cr |

| SEM-WDX | High energy resolution, accurate quantification | Slower, can require higher beam currents | Precise determination of S content in PbCr₁₋ₓSₓO₄ |

Electron Energy Loss Spectrometry (EELS) and Scanning Transmission Electron Microscopy (STEM-EELS)

Electron Energy Loss Spectrometry (EELS), often performed in a Scanning Transmission Electron Microscope (STEM), is a powerful technique for probing the elemental composition and electronic structure of materials at the nanoscale. wikipedia.orgeels.info In EELS, the energy loss of electrons that have passed through a thin sample is measured. wikipedia.org

For this compound, STEM-EELS provides highly localized information about the chromium oxidation state by analyzing the Cr L-edge. researchgate.net This technique has been instrumental in visualizing the degradation of chrome yellow particles on a nanoscale, revealing core-shell structures where a core of undegraded Cr⁶⁺-rich pigment is surrounded by a shell of reduced Cr³⁺. researchgate.netnih.gov This level of detail allows for a deeper understanding of the degradation mechanism at the individual particle level. researchgate.net

Vibrational and Electronic Spectroscopic Approaches

Vibrational and electronic spectroscopy provide complementary information on the molecular structure and electronic transitions within this compound.

Raman Spectroscopy is a valuable tool for identifying different crystalline forms of lead chromate and lead chromate-sulfate. acs.org The Raman spectra show characteristic bands corresponding to the stretching and bending vibrations of the chromate (CrO₄²⁻) and sulfate (SO₄²⁻) ions. acs.orgculturalheritage.org For example, the position of the ν₁(CrO₄²⁻) stretching mode shifts depending on the crystal structure and the amount of sulfate substitution. acs.org Researchers have identified specific Raman shifts that can distinguish between monoclinic and orthorhombic forms of PbCr₁₋ₓSₓO₄. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy also probes the vibrational modes of the chromate and sulfate groups. acs.orgmdpi.com The Cr-O bending and stretching vibrations give rise to characteristic absorption bands in the infrared spectrum. culturalheritage.org Similar to Raman spectroscopy, FTIR can differentiate between various forms of chrome yellow based on the position and shape of these absorption bands. uantwerpen.beacs.org For instance, the ν₄(CrO₄²⁻) modes appear at different frequencies for monoclinic and orthorhombic structures. acs.org

UV-Visible Spectroscopy provides information about the electronic transitions that give rise to the pigment's color. The degradation of this compound, which involves the reduction of Cr⁶⁺, leads to changes in the UV-Vis spectrum, often observed as a decrease in reflectance in the yellow region of the visible spectrum, corresponding to the darkening of the pigment. acs.org

| Spectroscopic Technique | Information Obtained | Key Spectral Features for this compound |

| Raman Spectroscopy | Crystalline structure, molecular vibrations | ν₁(CrO₄²⁻) and ν₂(CrO₄²⁻) stretching and bending modes |

| FTIR Spectroscopy | Molecular vibrations, functional groups | ν₄(CrO₄²⁻) and ν₁(SO₄²⁻) vibrational modes |

| UV-Visible Spectroscopy | Electronic transitions, color properties | Changes in reflectance spectra upon degradation |

Raman Spectroscopy for Molecular Fingerprinting and Polymorph Identification

Raman spectroscopy is a powerful non-destructive technique for the molecular fingerprinting of this compound. It provides detailed information about the vibrational modes of the chromate (CrO₄²⁻) ion, which are sensitive to the pigment's chemical composition and crystalline structure. researchgate.netthermofisher.com This sensitivity allows for the identification of different polymorphs of lead chromate, primarily the monoclinic and orthorhombic forms, which exhibit distinct Raman spectral features. researchgate.netitn.pt

The most intense band in the Raman spectrum of this compound corresponds to the symmetric stretching mode (ν₁) of the CrO₄²⁻ tetrahedron, typically observed around 840 cm⁻¹. mdpi.com However, the precise position and shape of this and other bands, particularly the bending modes (ν₂, ν₄) between 280 cm⁻¹ and 400 cm⁻¹, can differentiate between polymorphs. researchgate.netacs.org For instance, studies have shown that with an increasing sulfate content in lead sulfochromate (PbCr₁₋ₓSₓO₄), which alters the crystal structure from monoclinic to orthorhombic, there is a progressive shift of the chromate stretching mode to higher wavenumbers. acs.org The bending modes have been identified as particularly effective spectral markers for distinguishing between different forms of chrome yellow. researchgate.net

Investigations have successfully used Raman spectroscopy to identify monoclinic PbCrO₄, monoclinic PbCr₁₋ₓSₓO₄ (with x < 0.25), and sulfur-rich orthorhombic PbCr₁₋ₓSₓO₄ (with x ≈ 0.5) in various samples. researchgate.netresearchgate.net The ability to distinguish these forms is critical, as the orthorhombic, sulfur-rich varieties are known to be less lightfast and more prone to darkening. modernpaintdamageatlas.nl

Table 1: Characteristic Raman Bands for this compound and Related Polymorphs

| Raman Shift (cm⁻¹) | Vibrational Assignment | Polymorph/Compositional Information | Reference(s) |

|---|---|---|---|

| ~840-845 | ν₁ (symmetric stretch) of CrO₄²⁻ | General lead chromate | acs.org |

| 852, 832 | ν₁ (symmetric stretch) of CrO₄²⁻ | Monoclinic PbCrO₄ | acs.org |

| 859, 837 | ν₁ (symmetric stretch) of CrO₄²⁻ | Mixture of monoclinic and orthorhombic PbCr₁₋ₓSₓO₄ (x ≈ 0.5) | acs.org |

| 326, 338, 358, 377, 400 | Bending modes (ν₂, ν₄) of CrO₄²⁻ | Lead Chromate (PbCrO₄) | mdpi.com |

Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy

FTIR and its surface-sensitive variant, ATR-FTIR, are complementary techniques to Raman spectroscopy for characterizing this compound. These methods probe the infrared-active vibrational modes of the molecule. For lead chromate, the primary absorption bands are associated with the stretching and bending vibrations of the chromate anion. mdpi.comut.ee

The main spectral feature in the FTIR spectrum of this compound is the strong, broad absorption band arising from the asymmetric stretching mode (ν₃) of the CrO₄²⁻ ion, typically found in the 800-900 cm⁻¹ region. mdpi.com For instance, bands around 850 cm⁻¹ are characteristic of the symmetric stretching of Cr-O in the tetrahedral CrO₄²⁻ ion. mdpi.com The presence of co-precipitated lead sulfate in some chrome yellow formulations can be identified by the characteristic sulfate absorption bands, such as the ν₄(SO₄²⁻) modes around 604 and 630 cm⁻¹. researchgate.net

FTIR spectroscopy has been successfully used in conjunction with other techniques to identify different forms of chrome yellow in historical paint samples. acs.org For example, reflection mid-FTIR has provided information to characterize chrome yellow as monoclinic PbCrO₄ or as co-precipitated forms like monoclinic PbCr₁₋ₓSₓO₄. acs.org

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Compound/Group | Reference(s) |

|---|---|---|---|

| 850-950 | ν₃ (asymmetric stretch) of CrO₄²⁻ | Chrome Yellow (PbCrO₄) | researchgate.net |

| 836, 850 | ν₁ (symmetric stretch) of CrO₄²⁻ | Chrome Yellow (PbCrO₄) | mdpi.com |

UV-Visible Spectroscopy for Electronic Transitions and Colorimetric Analysis

UV-Visible spectroscopy is fundamental for understanding the color of this compound and for monitoring changes due to degradation. The technique probes the electronic transitions within the material. libretexts.org The brilliant yellow color of lead chromate is due to a ligand-to-metal charge transfer (LMCT) transition from the oxygen ligands to the chromium(VI) center. itn.pt This results in strong absorption of light in the blue-violet region of the visible spectrum (around 400-460 nm), while reflecting light in the yellow region. itn.ptlibretexts.orgesrf.fr

This technique is particularly useful for quantifying the darkening or color change of the pigment, a process often linked to the photoreduction of Cr(VI) to Cr(III). modernpaintdamageatlas.nlesrf.fr Diffuse reflectance UV-Vis spectroscopy can provide semi-quantitative data on the darkening of paint surfaces. esrf.fr The degradation process is favored by wavelengths shorter than 460 nm, where the pigment shows its maximum absorption, but can also be influenced by light in the 490–530 nm range. esrf.frkuleuven.be Studies have combined UV-Visible spectroscopy with other methods to show that the tendency for chromium reduction increases with the solubility of the pigment. acs.orgresearchgate.net

Table 3: UV-Visible Absorption Characteristics of this compound

| Wavelength Range (nm) | Spectroscopic Feature | Significance | Reference(s) |

|---|---|---|---|

| ~400-460 | Strong Absorption Band (Maximum Absorption) | Ligand-to-Metal Charge Transfer (O²⁻ → Cr⁶⁺), responsible for yellow color | itn.ptesrf.fr |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Chromium(V) Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting species with unpaired electrons. In the context of this compound, EPR is uniquely capable of identifying paramagnetic chromium(V) [Cr(V)] species. esrf.frresearchgate.net These Cr(V) species are crucial as they are considered long-lived intermediates in the degradation pathway of the pigment, where the original Cr(VI) is reduced to Cr(III). researchgate.netictp.it

The photoreduction process is more significant in certain binding media, such as oil, leading to the formation of both Cr(V) and Cr(III) species. acs.orgunifi.it EPR spectra can clearly distinguish these species. Cr(V) signals are typically observed at a g-value of approximately 1.980, while Cr(III) compounds produce a broader signal around g ≈ 2.01. acs.org The application of EPR spectroscopy has been instrumental in confirming that the degradation of chrome yellow involves the interaction between the pigment and the binding medium, and it has provided direct evidence for the presence of Cr(V) intermediates. esrf.fracs.orgresearchgate.net

Table 4: EPR Spectroscopic Signatures in this compound Degradation

| g-value | Detected Species | Role in Degradation | Reference(s) |

|---|---|---|---|

| ~1.980 | Chromium(V) [Cr(V)] | Paramagnetic intermediate in the Cr(VI) → Cr(III) reduction | acs.org |

Microscopic Imaging and Morphological Characterization

Microscopy techniques are essential for visualizing the physical characteristics of this compound pigment particles, such as size, shape, and aggregation, which influence the paint's optical properties and texture.

Optical Microscopy (OM) and Polarized Light Microscopy (PLM)

Optical Microscopy (OM) provides a direct way to observe the morphology of this compound particles. Under plane-polarized light, the pigment typically appears as translucent particles with a strong orange to bright yellow color. tandfonline.com The particles can range from fine to very fine, often appearing as rounded or somewhat elongated grains. tandfonline.commccrone.com They frequently form agglomerates. mccrone.com

Polarized Light Microscopy (PLM) offers additional diagnostic information by revealing optical properties such as birefringence (the splitting of a light ray into two). Chrome yellow particles exhibit birefringence, although this can sometimes be masked by the strong body color of the pigment. tandfonline.com PLM has been used to identify chrome yellow in various historical artifacts, where its characteristic features under polarized light, combined with its color, aid in its identification. tandfonline.comresearcher.lifequeensu.ca For example, in some samples, pleochroism (an optical phenomenon in which the substance appears to be of different colors when observed at different angles) can be observed, with particles changing from bright yellow to orange as the stage is rotated. mccrone.com

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) provides much higher magnification and resolution than optical microscopy, enabling the investigation of the nanoscale structure of this compound particles. nih.govnist.gov TEM studies can reveal the precise size, shape, and crystal lattice of individual pigment particles.

Crucially, TEM combined with spectroscopic techniques like Electron Energy Loss Spectroscopy (EELS) has been used to investigate the degradation of chrome yellow at the nanoscale. nih.govresearchgate.net These investigations have identified core-shell structures in degraded pigment particles from historical paints. nih.govresearchgate.net This advanced analysis has allowed for the visualization of distinct chemical phases within a single particle, confirming that degradation (the reduction of Cr(VI)) occurs at the surface of the particles, forming a shell of altered material around an original core. researchgate.net This nanoscale evidence has been pivotal in proposing detailed mechanisms for the darkening of chrome yellow pigments. nih.gov

Applications in Cultural Heritage Science and Art Conservation Research

Identification and Characterization in Historical Artworks and Artifacts

The scientific analysis of pigments is a cornerstone of modern art conservation and art history, providing insights into an artist's materials, techniques, and the dating of artworks. Chrome yellow, a lead chromate-based pigment (PbCrO₄), was a popular choice for artists in the 19th and early 20th centuries due to its vibrant color. naturalpigments.comnaturalpigments.euwikipedia.org However, its propensity to darken has prompted extensive research into its composition and degradation. naturalpigments.comnaturalpigments.eucn-pigments.com

Advanced analytical techniques are employed to identify and characterize Chrome Yellow D and its variants in historical artifacts. Methods like X-ray fluorescence (XRF) spectroscopy, Raman spectroscopy, and scanning electron microscopy with energy-dispersive X-ray analysis (SEM-EDX) are crucial for determining the elemental and molecular composition of the pigment. researchgate.netchsopensource.org However, for chrome yellow, the overlapping lead (Pb) and sulfur (S) peaks in SEM-EDX can make quantitative analysis unreliable. researchgate.net To overcome this, scanning electron microscopy-wavelength dispersive X-ray analysis (SEM-WDX) is utilized, as it can accurately quantify the sulfur content and distinguish between different types of chrome yellow. researchgate.net

Case Studies in Nineteenth- and Early Twentieth-Century Painting (e.g., Vincent van Gogh, Georges Seurat)

Vincent van Gogh's extensive use of chrome yellow, particularly in his famous "Sunflowers" series, has made his work a focal point for the study of this pigment's degradation. theartistsroad.netacs.orggoogle.com Scientific studies on microsamples from his paintings, such as "Bank of the Seine" and "View of Arles with Irises," have revealed the chemical processes behind the browning of the vibrant yellow. theartistsroad.netesrf.fr Research has shown that the degradation involves the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), a process that diminishes the pigment's yellow hue. acs.org This alteration is particularly pronounced in the lighter, sulfate-rich varieties of chrome yellow. acs.org Analysis of paint tubes from the era and artificially aged samples have confirmed that the darkening is caused by the reduction of lead chromate (B82759) (PbCrO₄) to chromium(III) oxide dihydrate (Cr₂O₃·2H₂O), also known as viridian green. esrf.fruantwerpen.be

Georges Seurat , a pioneer of Pointillism, also incorporated chrome yellows into his palette. rsc.orgcapes.gov.br His masterpiece, "A Sunday on La Grande Jatte—1884," has been the subject of studies investigating the darkening of both chrome yellow and zinc yellow. rsc.orgcapes.gov.brcolourlex.com In Seurat's work, the discoloration is also attributed to the reduction of Cr(VI) to Cr(III). colourlex.com For "La Grande Jatte," Seurat used a palette that included chrome yellow and cadmium yellow, among other pigments, during his initial work on the canvas. colourlex.com

Provenance Studies and Dating of Artworks

The specific formulation of chrome yellow can provide clues about the origin and date of an artwork. The presence of certain elements or crystalline structures can be characteristic of a particular manufacturer or time period. For instance, the collaboration between Rubens Peale and the mineralogist Silvain Godon led to the first appearance of American chrome yellow. gsa.ac.uk

By analyzing the chemical fingerprint of the pigment, researchers can trace its origins. The Winsor & Newton 19th-century archive, for example, provides valuable information on their chrome yellow formulations, which included types like "lemon/pale," "middle," and "deep," each with distinct compositions. researchgate.nettandfonline.com Comparing the pigments found in a painting to these historical records can help to establish its provenance. rsc.org Furthermore, the presence of synthetic pigments like chrome yellow, which was first synthesized in the early 1800s, can help to date an artwork to the 19th century or later. naturalpigments.euwikipedia.orgresearchgate.net Radiocarbon dating can also be used if the pigment contains organic carbon. scientificarttests.com

Understanding Artists' Palettes and Pigment Mixing Practices

The study of chrome yellow provides valuable insights into the palettes and techniques of 19th-century artists. Artists like J.M.W. Turner, Édouard Manet, Paul Cézanne, and Claude Monet all used chrome yellow. naturalpigments.comcn-pigments.com Van Gogh, in his letters, detailed his use of different chrome yellow hues, which researchers have been able to correlate with the specific types of chrome yellow found in his paintings. researchgate.netgoogle.com For his "Sunflowers," he used various chrome yellow pigments to achieve different shades. wikipedia.orggoogle.com